molecular formula C4H5NO6S B1203968 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid CAS No. 82436-78-0

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

Cat. No. B1203968
CAS RN: 82436-78-0
M. Wt: 195.15 g/mol
InChI Key: GVJXGCIPWAVXJP-UHFFFAOYSA-N
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Description

Synthesis Analysis

Research on the synthesis of related sulfonic acid compounds provides insights into the methodologies that could be applied to 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid. For instance, the preparation of similar sulfonic acid-functionalized compounds involves multi-step chemical processes, starting from basic organic or inorganic substrates, followed by specific reactions like sulfonation, nitration, and chlorination to introduce sulfonic acid groups into the molecule (Braghiroli, Avallone, & D. Bella, 1997).

Molecular Structure Analysis

The molecular structure of sulfonic acid derivatives typically includes a sulfonate group attached to an organic ring or chain. This functional group significantly influences the compound's chemical behavior and reactivity. For example, studies on the crystal structures of proton-transfer compounds of sulfonic acids have shown extensive hydrogen-bonded three-dimensional layered polymer structures, which indicate the potential for complex molecular interactions and the formation of stable crystal structures in sulfonic acid compounds (Smith, Wermuth, & Healy, 2005).

Scientific Research Applications

  • ESIPT Fluorescent Chromism and Conformational Change by Amine Sorption : Sulfonic acid-substituted molecules, like 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid, have been designed for ESIPT (excited-state intramolecular proton transfer) fluorescent chromic molecule applications. They respond to various organic bases and amines, indicating potential in sensing biologically important molecules like ammonia and histamine (Nakane et al., 2018).

  • Functionalized 1,2-Dioxetanes for Biomedical Applications : Studies have shown that hydroxymethyl-substituted 1,2-dioxetanes, which are chemically related to 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid, can be attached to carboxylic and sulfonic acids while preserving the dioxetane moiety. This opens up possibilities for biomedical applications (Adam et al., 1984).

  • Self-Assembling Amphiphiles : Certain molecules with a sulfonate group, such as 4-N-[3',4',5'-tris(dodecyloxy)benzamido]benzene-4-sulfonic acid, demonstrate the ability to form columnar mesophases and have been investigated for their potential in creating self-assembling amphiphiles (Zhu et al., 2004).

  • Sulfation and Antioxidant Capacity Enhancement : Research on sulfating polysaccharides, like those produced by medicinal fungi, with sulfonic acid derivatives has shown enhanced antioxidant activities. This implies a significant role for sulfonic acid derivatives in improving the bioactivities of these compounds (Yan et al., 2012).

  • Antimicrobial Evaluation of Sulfonate Derivatives : Sulfonate derivatives have been synthesized and evaluated for their antimicrobial properties. This includes research on compounds with pyridinium, quinolinium, and isoquinolinium sulfonate derivatives (Fadda et al., 2016).

  • Catalysis in Synthesis of Pyrrolidinone Derivatives : Sulfonic acid-functionalized ionic liquids, similar in structure to 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid, have been used as catalysts in the synthesis of pyrrolidinone derivatives. This demonstrates the utility of such compounds in facilitating chemical reactions (Khaligh et al., 2018).

Safety And Hazards

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid is irritating to eyes, respiratory system, and skin. In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice. It is recommended to wear suitable protective clothing, gloves, and eye/face protection .

properties

IUPAC Name

1-hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO6S/c6-3-1-2(12(9,10)11)4(7)5(3)8/h2,8H,1H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJXGCIPWAVXJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)N(C1=O)O)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501002684
Record name 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

CAS RN

82436-78-0
Record name N-Hydroxysulfosuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082436780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501002684
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

L-DM1-TPA (6, 2 mg 0.002 mmol) was dissolved in dimethylacetamide (0.25 mL), to which N-hydroxysulfosuccinimide sodium salt (1.0 mg, 0.0046 mmol) and dicyclohexylcarbodiimide (1.0 mg, 0.0048 mmol) were added. After 3 hours, 0.5 mL of diisopropyl alcohol was added and the resulting precipitate was removed by filtration. HPLC analysis (Vydac C-18 column, 10×250 C18 column, 30° C., flow rate 4.75 mL/min, 50 mM triethylammonium formate pH 3.8 buffer with a linear methanol gradient (30% to 90% over 30 minutes) of the filtrate showed two major peaks, one for unreacted L-DM1-TPA at 22 min and one for L-DM1-TPA sulfosuccinimidyl ester at 19 min. The compound eluting at 19 min was isolated and analyzed by mass spectrometry showing that it had the expected peak consistent with the disodiated molecular ion (M++2Na) of 3a, m/e 1091.4. Further fragmentation of the 1091.4 ion gave predictable daughter ions, m/e 1073.4 (M++2Na—H2O), 874.4 (M++2Na-sodiated N-hydroxysulfosuccinimide).
[Compound]
Name
diisopropyl alcohol
Quantity
0.5 mL
Type
reactant
Reaction Step One
[Compound]
Name
3a
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mg
Type
reactant
Reaction Step Three
Quantity
1 mg
Type
reactant
Reaction Step Three
Quantity
0.25 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 2
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 3
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 4
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 5
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid
Reactant of Route 6
1-Hydroxy-2,5-dioxopyrrolidine-3-sulfonic acid

Citations

For This Compound
24
Citations
AK Badu‐Tawiah, A Li, FPM Jjunju… - Angewandte …, 2012 - Wiley Online Library
The ability to control the chemical composition of surfaces is of fundamental interest and growing technological importance due to developments in nanotechnology, biotechnology, …
Number of citations: 50 onlinelibrary.wiley.com
K Pombo-García, K Zarschler, JA Barreto, J Hesse… - RSC …, 2013 - pubs.rsc.org
The application of ultra-small super-paramagnetic iron oxide nanoparticles (USPIONs) as versatile diagnostic probes for multimodal imaging in biomedicine, including via magnetic …
Number of citations: 21 pubs.rsc.org
LZ Swisher, LU Syed, AM Prior… - The Journal of …, 2013 - ACS Publications
We report an electrochemical method for measuring the activity of proteases using nanoelectrode arrays (NEAs) fabricated with vertically aligned carbon nanofibers (VACNFs). The …
Number of citations: 76 pubs.acs.org
M Pechar, K Ulbrich, M Jelínková… - Macromolecular …, 2003 - Wiley Online Library
The synthesis and physico‐chemical characterisation of biodegradable multiblock polymer drug carriers based on poly(ethylene glycol) (PEG) are described. The blocks of PEG ( ${{\bar…
Number of citations: 22 onlinelibrary.wiley.com
J Wu, X Wang, Y Huang, Y Zhang… - Proceedings of the …, 2023 - National Acad Sciences
Immune cell–based cancer therapies, such as chimeric antigen receptor T (CAR-T)-cell immunotherapy, have demonstrated impressive potency against hematological tumors. However…
Number of citations: 1 www.pnas.org
L Zhang, Z Zhang, Y Tian, M Cui, B Huang… - Analytical and …, 2021 - Springer
How to achieve simultaneous and rapid detection of various mycotoxins in food has important practical significance in the field of food processing and safety. In this paper, a smartphone …
Number of citations: 10 link.springer.com
S Pandit, S Palvai, NP Massaro, JG Pierce… - Journal of Controlled …, 2022 - Elsevier
Local, sustained drug delivery of potent therapeutics holds promise for the treatment of a myriad of localized diseases while eliminating systemic side effects. However, introduction of …
Number of citations: 3 www.sciencedirect.com
AY Bazeed, CM Day, S Garg - Cancers, 2022 - mdpi.com
Simple Summary Pancreatic cancer is a serious ongoing global health burden, with an overall 5-year survival rate of less than 5%. One major hurdle in the treatment of this disease is …
Number of citations: 11 www.mdpi.com
LU Syed, LZ Swisher, H Huff, C Rochford, F Wang… - Analyst, 2013 - pubs.rsc.org
We report a study on chemiluminescence-based chemical analyses using luminol molecules covalently attached to 10 nm diameter gold nanoparticles (GNPs). Chemiluminescence (CL…
Number of citations: 16 pubs.rsc.org
Z Liao, Y Zhang, L Su, J Chang, H Wang - Journal of Nanoparticle …, 2017 - Springer
Ochratoxin A (OTA), the most harmful and abundant ochratoxin, is chemically stable and commonly existed in foodstuffs. In this work, upconversion luminescent-magnetic microbeads (…
Number of citations: 8 link.springer.com

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